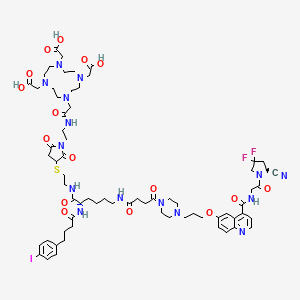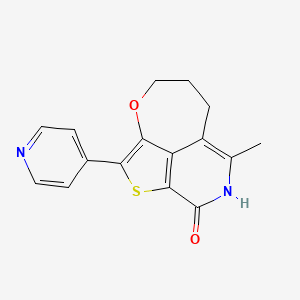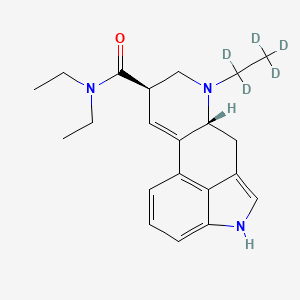
N-Ethyl norlysergic acid-d5 N,N-diethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl norlysergic acid-d5 N,N-diethylamide is a synthetic compound belonging to the lysergamide family. It is structurally related to lysergic acid diethylamide (LSD) and is often used in scientific research due to its unique properties. This compound is characterized by the presence of an ethyl group and a deuterium-labeled ethyl group, which makes it useful for various analytical and experimental purposes.
Preparation Methods
The synthesis of N-Ethyl norlysergic acid-d5 N,N-diethylamide involves several steps, starting from lysergic acid. The process typically includes the following steps:
Formation of Norlysergic Acid: Lysergic acid is first converted to norlysergic acid through a series of chemical reactions.
Ethylation: The norlysergic acid is then ethylated using ethyl iodide or a similar reagent to introduce the ethyl group.
Deuterium Labeling: The ethyl group is replaced with a deuterium-labeled ethyl group using deuterated reagents.
Amidation: Finally, the compound is reacted with diethylamine to form this compound.
Industrial production methods for this compound are similar but are scaled up to produce larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Ethyl norlysergic acid-d5 N,N-diethylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Ethyl norlysergic acid-d5 N,N-diethylamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is used in studies involving receptor binding and neurotransmission, particularly in the context of serotonin receptors.
Medicine: Research involving this compound helps in understanding the pharmacological effects of lysergamides and their potential therapeutic uses.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of N-Ethyl norlysergic acid-d5 N,N-diethylamide involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of signaling pathways that result in various physiological and psychological effects. The compound’s high affinity for serotonin receptors makes it a valuable tool for studying the effects of serotoninergic compounds.
Comparison with Similar Compounds
N-Ethyl norlysergic acid-d5 N,N-diethylamide is similar to other lysergamides such as lysergic acid diethylamide (LSD), N-ethyl-N-cyclopropyl lysergamide (ECPLA), and N-methyl-N-isopropyl lysergamide (MIPLA). its unique structure, which includes a deuterium-labeled ethyl group, sets it apart from these compounds. This labeling allows for more precise analytical studies and can provide insights into the metabolism and pharmacokinetics of lysergamides.
Similar Compounds
- Lysergic acid diethylamide (LSD)
- N-ethyl-N-cyclopropyl lysergamide (ECPLA)
- N-methyl-N-isopropyl lysergamide (MIPLA)
- N-methyl-N-propyl lysergamide (LAMPA)
These compounds share structural similarities but differ in their specific chemical modifications and resulting properties.
Properties
Molecular Formula |
C21H27N3O |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-(1,1,2,2,2-pentadeuterioethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-4-23(5-2)21(25)15-10-17-16-8-7-9-18-20(16)14(12-22-18)11-19(17)24(6-3)13-15/h7-10,12,15,19,22H,4-6,11,13H2,1-3H3/t15-,19-/m1/s1/i3D3,6D2 |
InChI Key |
MYNOUXJLOHVSMQ-DVNCKNQXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Canonical SMILES |
CCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


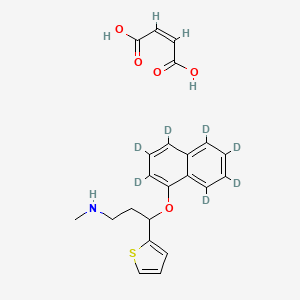
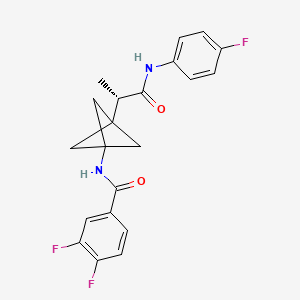
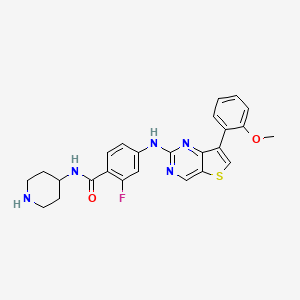
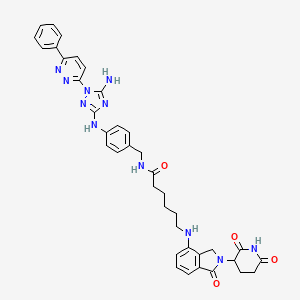
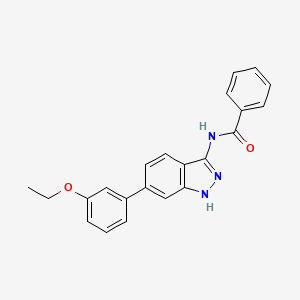
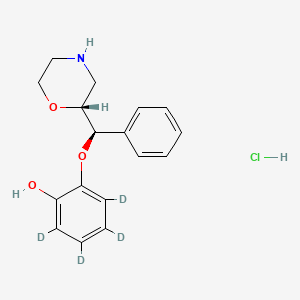
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
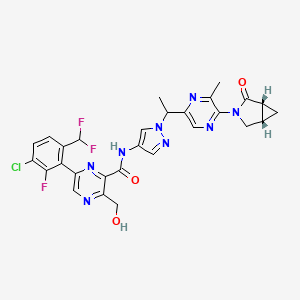
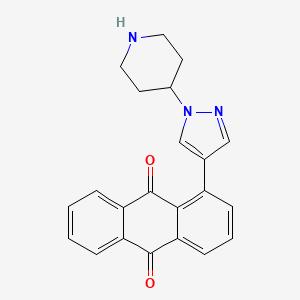
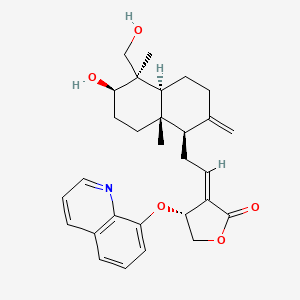
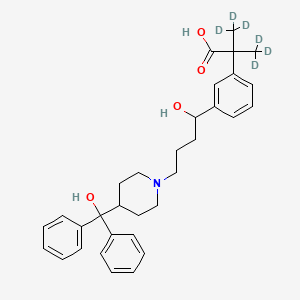
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
